

Synthesis and Characterization of Racemic Rivastigmine-d6: A Technical Guide

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Compound of Interest

Compound Name: *rac Rivastigmine-d6*

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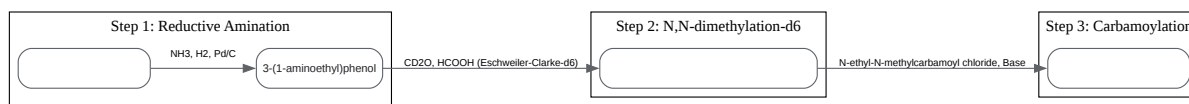
This technical guide provides a comprehensive overview of the synthesis and characterization of racemic Rivastigmine-d6. This deuterated analog of Rivastigmine is a crucial tool in pharmacokinetic and metabolic studies, often utilized as an internal standard in bioanalytical methods. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical characterization data.

Synthesis of Racemic Rivastigmine-d6

The synthesis of racemic Rivastigmine-d6 can be adapted from established methods for the non-deuterated compound. A common and efficient approach begins with 3-hydroxyacetophenone. The key step for introducing the deuterium labels is the use of a deuterated methylating agent during the formation of the dimethylamino group.

A plausible synthetic pathway is initiated with the reductive amination of 3-hydroxyacetophenone. This is followed by N-methylation using a deuterated source, and finally carbamoylation to yield the target molecule.

Synthetic Scheme



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Caption: Synthetic pathway for racemic Rivastigmine-d6.

Experimental Protocols

Step 1: Synthesis of 3-(1-aminoethyl)phenol

- To a solution of 3-hydroxyacetophenone in methanol, add ammonium acetate and sodium cyanoborohydride.
- Stir the reaction mixture at room temperature for 24 hours.
- Quench the reaction with water and extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-(1-aminoethyl)phenol, which can be used in the next step without further purification.

Step 2: Synthesis of (R/S)-3-(1-(dimethylamino-d6)ethyl)phenol

- To a solution of 3-(1-aminoethyl)phenol in formic acid, add deuterated paraformaldehyde (paraformaldehyde-d2).
- Heat the mixture to 100°C and stir for 8 hours.
- Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
- Extract the product with dichloromethane.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield (R/S)-3-(1-(dimethylamino-d6)ethyl)phenol.

Step 3: Synthesis of Racemic Rivastigmine-d6

- Dissolve (R/S)-3-(1-(dimethylamino-d6)ethyl)phenol in anhydrous toluene.
- Add a suitable base, such as potassium hydroxide.
- To this mixture, add N-ethyl-N-methylcarbamoyl chloride dropwise at room temperature.
- Reflux the reaction mixture for 4 hours.
- After cooling, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain racemic Rivastigmine-d6.

Characterization of Racemic Rivastigmine-d6

The synthesized racemic Rivastigmine-d6 should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed to determine the purity of the synthesized compound.

Parameter	Value
Column	C18 (e.g., 4.6 x 250 mm, 5 μ m)
Mobile Phase	Acetonitrile and 0.01 M ammonium acetate buffer (pH 4.0) (40:60, v/v)[1]
Flow Rate	1.0 mL/min[1]
Detection	UV at 220 nm[1]
Injection Volume	10 μ L
Expected Retention Time	Approximately 4-6 minutes

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of racemic Rivastigmine-d6 and the degree of deuterium incorporation.

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Molecular Formula	C ₁₄ H ₁₆ D ₆ N ₂ O ₂ [2][3]
Molecular Weight	256.37 g/mol [3]
Expected [M+H] ⁺ Ion	m/z 257.21
Key Fragment Ions	Fragmentation of the dimethylamino-d6 ethyl side chain is expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and the position of the deuterium labels. The spectra of Rivastigmine-d6 will be similar to that of non-deuterated Rivastigmine, with the key difference being the absence of the signal corresponding to the N-methyl protons.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.25	t	1H	Ar-H
~7.00	d	1H	Ar-H
~6.90	s	1H	Ar-H
~6.85	d	1H	Ar-H
~3.40	q	1H	-CH(CH ₃)N-
~3.30	q	2H	-N-CH ₂ CH ₃
~2.95	s	3H	-N(CH ₃)C=O
~1.35	d	3H	-CH(CH ₃)N-
~1.20	t	3H	-N-CH ₂ CH ₃

Note: The signal for the N(CD₃)₂ protons at ~2.2 ppm in the non-deuterated spectrum will be absent.

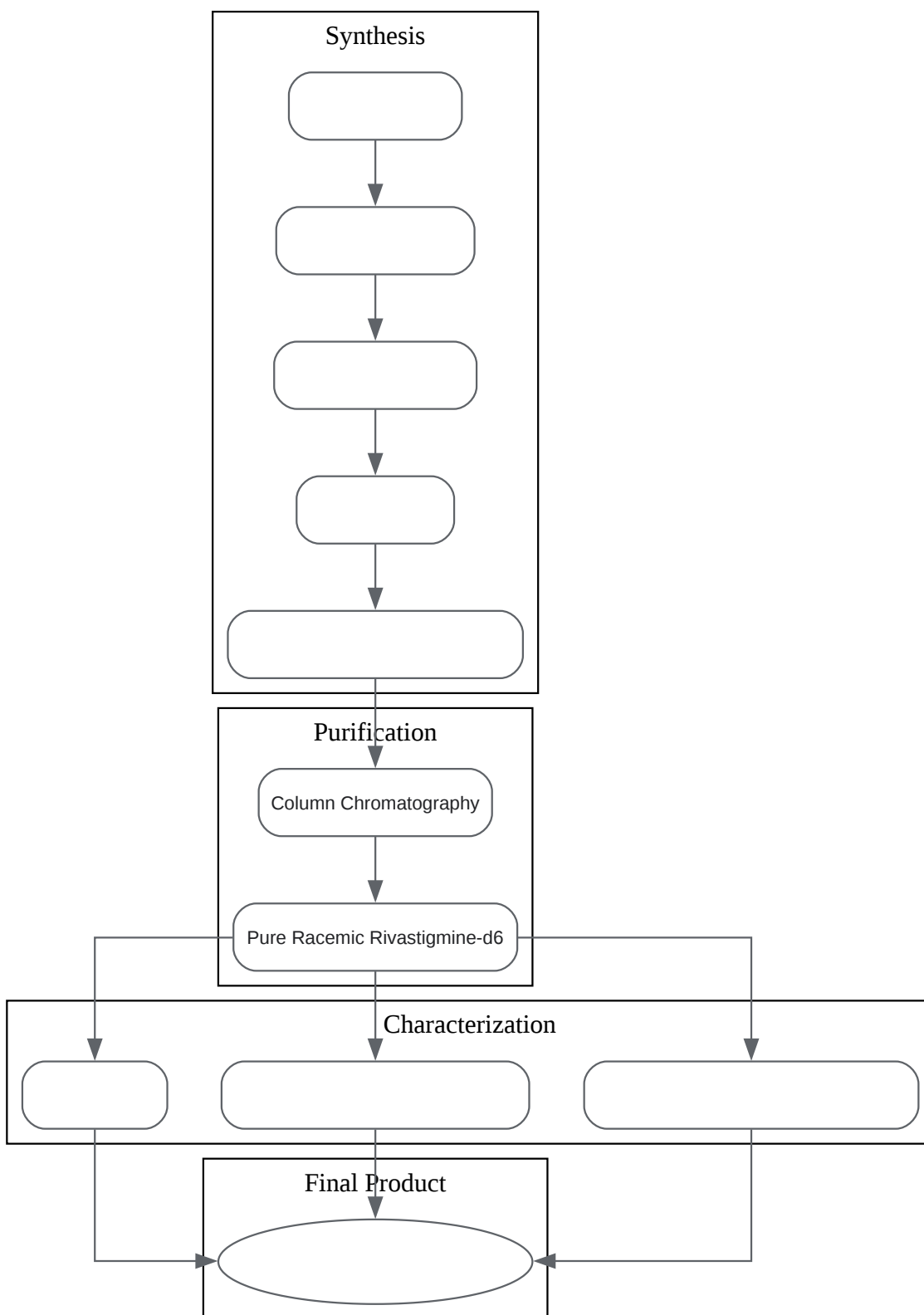
Expected ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~155	C=O
~151	Ar-C-O
~139	Ar-C
~129	Ar-CH
~121	Ar-CH
~118	Ar-CH
~116	Ar-CH
~64	-CH(CH ₃)N-
~44	-N-CH ₂ CH ₃
~34	-N(CH ₃)C=O
~21	-CH(CH ₃)N-
~13	-N-CH ₂ CH ₃

Note: The signal for the N(CD₃)₂ carbons will appear as a multiplet with a lower intensity due to C-D coupling and longer relaxation times.

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the final product meets the required quality standards for its intended use as an internal standard.



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Caption: Workflow for the synthesis and characterization of racemic Rivastigmine-d6.

This technical guide provides a foundational understanding for the synthesis and characterization of racemic Rivastigmine-d6. Researchers and drug development professionals can use this information to produce and qualify this essential tool for their analytical needs. It is recommended that all synthetic and analytical procedures be carried out by trained personnel in a suitably equipped laboratory, adhering to all relevant safety protocols.

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